2-Carboethoxy-3'-methoxybenzophenone
Overview
Description
“2-Carboethoxy-3’-methoxybenzophenone” is a chemical compound with the linear formula C17H16O4 . It is also known by its IUPAC name, ethyl 3-(2-methoxybenzoyl)benzoate . The compound forms colorless crystals and is readily soluble in most organic solvents .
Molecular Structure Analysis
The molecular structure of “2-Carboethoxy-3’-methoxybenzophenone” is represented by the linear formula C17H16O4 . The InChI code for the compound is 1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Carboethoxy-3’-methoxybenzophenone” is 284.31 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.Scientific Research Applications
Improved Synthesis and Protection Strategies
Mishra and Misra (1986) highlighted the use of a methoxyphenoxybenzoyl group for the protection of exocyclic amino groups in nucleosides, indicating its significance in the synthesis of oligodeoxyribonucleotides. This approach underscores the utility of methoxybenzophenone derivatives in improving synthesis techniques, particularly in nucleic acid chemistry (Mishra & Misra, 1986).
Understanding Molecular Interactions
Varfolomeev et al. (2010) conducted thermochemical studies on methoxyphenols, providing insights into the intermolecular and intramolecular hydrogen bonding capabilities of these compounds. This research is crucial for understanding the physicochemical properties of methoxybenzophenones, which can influence their application in material science and pharmacology (Varfolomeev et al., 2010).
Environmental and Ecotoxicological Insights
Research by Lo Piparo et al. (2006) on the QSAR models for toxicity prediction of benzoxazinone derivatives, including methoxybenzoxazolinones, provides an example of how derivatives of methoxybenzophenones might be evaluated for their environmental impact and toxicity. This information is critical for assessing the safety and ecological compatibility of chemical compounds (Lo Piparo et al., 2006).
Catalysis and Chemical Transformations
Lee et al. (2015) explored the hydrodeoxygenation of 2-methoxy phenol and dibenzofuran over Pt/mesoporous zeolites, indicating the catalytic potential of methoxy-substituted compounds in bio-oil upgrading. This study suggests the relevance of methoxybenzophenone derivatives in catalysis and energy conversion processes (Lee et al., 2015).
Photophysical Properties and Applications
The study by Umeda et al. (2011) on the solvatochromic fluorophores derived from naphthalimide and carbazole units, including methoxy group substitutions, showcases the potential application of methoxybenzophenone derivatives in developing new materials with specific optical properties. These compounds can be used in sensors, organic electronics, and fluorescence-based applications (Umeda et al., 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3-methoxybenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)15-10-5-4-9-14(15)16(18)12-7-6-8-13(11-12)20-2/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCEXZOEPZQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641472 | |
Record name | Ethyl 2-(3-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
750633-61-5 | |
Record name | Ethyl 2-(3-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.